molecular formula C10H15N3O2 B15425005 N,N-Diethyl-6-nitro-3H-azepin-2-amine CAS No. 111409-73-5

N,N-Diethyl-6-nitro-3H-azepin-2-amine

Cat. No.: B15425005
CAS No.: 111409-73-5
M. Wt: 209.24 g/mol
InChI Key: XERGTLQAFDMVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-6-nitro-3H-azepin-2-amine (CAS 111409-73-5) is a high-value chemical intermediate based on the 3H-azepine scaffold, a class of seven-membered unsaturated nitrogen heterocycles . With the molecular formula C10H15N3O2 and a molecular weight of 209.25 g/mol , this compound features a nitro substituent that enhances its reactivity, making it a versatile building block for synthesizing more complex nitrogen-containing structures . Researchers value 3H-azepines like this for their unique electronic properties and their ability to undergo characteristic reactions such as alkylation and quaternization at the ring nitrogen, as well as ring contraction under specific conditions . Its primary research applications are in synthetic organic chemistry, particularly in the exploration of new heterocyclic compounds and as a potential precursor in pharmaceutical research for the development of novel active ingredients . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

111409-73-5

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N,N-diethyl-6-nitro-3H-azepin-2-amine

InChI

InChI=1S/C10H15N3O2/c1-3-12(4-2)10-7-5-6-9(8-11-10)13(14)15/h5-6,8H,3-4,7H2,1-2H3

InChI Key

XERGTLQAFDMVSO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=CC1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Azepine Derivatives with Varied Substituents

  • 5-Bromo-N,N-diethyl-3H-azepin-2-amine (CAS 56423-52-0)
    • Structure : Shares the azepine core and diethylamine groups but substitutes bromine at position 5 instead of nitro.
    • Molecular Formula : C₁₀H₁₅BrN₂ (MW: 243.15 g/mol) .
    • Key Differences : Bromine, a moderate electron-withdrawing group, may reduce reactivity compared to nitro. The absence of a nitro group could decrease oxidative stability but improve metabolic resistance.

Nitro-Substituted Pyridine Analogs

  • N,N-Dimethyl-3-nitropyridin-2-amine (CAS 36100-38-6)

    • Structure : Six-membered pyridine ring with nitro at position 3 and dimethylamine at position 2.
    • Molecular Formula : C₇H₉N₃O₂ (MW: 167.17 g/mol) .
    • Key Differences : Smaller ring size increases aromatic stability but reduces conformational flexibility. The dimethylamine group lowers lipophilicity compared to diethyl substituents.
  • N-Methyl-6-nitropyridin-3-amine (CAS 189348-22-9) Structure: Pyridine with nitro at position 6 and methylamine at position 3. Molecular Formula: C₆H₇N₃O₂ (MW: 153.14 g/mol) . Key Differences: Positional isomerism (nitro at 6 vs.

Bipyridine and Purine Derivatives

  • N,N-Dimethyl-[3,3'-bipyridin]-6-amine (CAS 882864-93-9) Structure: Bipyridine system with dimethylamine at position 4. Molecular Formula: C₁₂H₁₃N₃ (MW: 199.25 g/mol) .
  • N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine (CAS 2365-40-4)

    • Structure : Purine core with a prenyl-like substituent at position 5.
    • Molecular Formula : C₁₀H₁₃N₅ (MW: 203.25 g/mol) .
    • Key Differences : Purine’s fused-ring system is critical in nucleotide analogs, suggesting divergent biological targets compared to azepines.

Data Table: Structural and Molecular Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N,N-Diethyl-6-nitro-3H-azepin-2-amine Azepine -NO₂ (6), -N(Et)₂ (2) C₁₀H₁₇N₃O₂* 227.26* Flexible ring, high lipophilicity
5-Bromo-N,N-diethyl-3H-azepin-2-amine Azepine -Br (5), -N(Et)₂ (2) C₁₀H₁₅BrN₂ 243.15 Moderate EWG, improved stability
N,N-Dimethyl-3-nitropyridin-2-amine Pyridine -NO₂ (3), -N(Me)₂ (2) C₇H₉N₃O₂ 167.17 Aromatic stability, lower MW
N-Methyl-6-nitropyridin-3-amine Pyridine -NO₂ (6), -NHMe (3) C₆H₇N₃O₂ 153.14 Positional isomerism impacts reactivity
N,N-Dimethyl-[3,3'-bipyridin]-6-amine Bipyridine -N(Me)₂ (6) C₁₂H₁₃N₃ 199.25 Extended conjugation, planar structure
N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine Purine Prenyl (6) C₁₀H₁₃N₅ 203.25 Nucleotide analog, fused-ring system

*Calculated for C₁₀H₁₇N₃O₂ (hypothetical).

Key Research Findings and Implications

Electronic Effects : The nitro group in this compound likely increases electrophilicity at adjacent positions compared to bromine or methyl substituents, making it reactive in substitution or reduction reactions .

Biological Relevance : Azepines’ conformational flexibility may allow for unique binding modes in enzyme pockets, distinct from rigid pyridine or purine systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Diethyl-6-nitro-3H-azepin-2-amine, and how do substituents influence reaction yields?

  • Methodology :

  • Nitro Group Introduction : Nitration of the azepine ring using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.
  • Amine Functionalization : Alkylation of the primary amine with diethyl sulfate in a basic aqueous medium (e.g., K₂CO₃) at 60–80°C.
  • Yield Optimization : Substituent effects (e.g., electron-withdrawing nitro groups) may reduce reactivity; use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
    • Data Note : Comparative studies on analogs (e.g., N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine) show that bulkier alkyl groups reduce yields by 15–20% due to steric hindrance .

Q. How can researchers characterize the purity and stability of This compound under storage conditions?

  • Methodology :

  • Purity Analysis : HPLC with a C18 column (UV detection at 254 nm) and mobile phase of acetonitrile/water (70:30).
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic and oxidative stability. Nitro groups are prone to reduction; monitor for amine byproducts via LC-MS .
    • Safety Note : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent nitro group degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for This compound and its analogs?

  • Methodology :

  • Comparative Assays : Use standardized cell lines (e.g., HEK293 or HepG2) and control compounds (e.g., N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine) to normalize potency metrics .
  • Structural-Activity Analysis : Molecular docking (AutoDock Vina) to compare binding modes with targets like GPCRs or kinases. Nitro groups may enhance π-π stacking but reduce solubility .
    • Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from assay pH variations affecting nitro group protonation .

Q. How can computational models predict the pharmacokinetic properties of This compound?

  • Methodology :

  • ADME Prediction : Use QSAR tools (e.g., SwissADME) to estimate logP (lipophilicity), solubility, and CYP450 metabolism. The nitro group increases logP by ~1.5 units, reducing aqueous solubility .
  • Toxicity Risk : Screen for nitroso derivatives using in silico tools (e.g., Lhasa Ltd.’s Derek Nexus) to assess nitrosamine formation risks during synthesis or storage .

Q. What experimental designs mitigate the risk of nitrosamine contamination in This compound synthesis?

  • Methodology :

  • Process Controls : Avoid secondary/tertiary amines and nitrosating agents (e.g., NaNO₂) in reaction steps. Use scavengers like ascorbic acid to quench residual nitrosating species .
  • Analytical Monitoring : LC-MS/MS with MRM transitions to detect trace nitrosamines (e.g., N-Nitrosodiethylamine) at ppb levels .

Key Recommendations

  • Synthetic Optimization : Prioritize low-temperature nitration to avoid ring oxidation.
  • Biological Assays : Include nitroreductase-rich cell lines to study metabolite toxicity.
  • Regulatory Compliance : Adhere to EMA and FDA nitrosamine guidelines for API-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.